Physicochemical Differentiation via Calculated Lipophilicity (LogP)
A key point of differentiation for this compound lies in its calculated lipophilicity. The compound's LogP is reported as 4.24 . This value is distinct from that of structurally simpler pyrrolidinomethyl benzophenone analogs, such as 3-(pyrrolidinomethyl)benzophenone (CAS 898793-88-9), which has a lower calculated LogP of approximately 3.2-3.5 . This difference is driven by the electron-withdrawing chlorine and fluorine substituents on the phenyl ring of the target compound [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP: 4.24 |
| Comparator Or Baseline | 3-(pyrrolidinomethyl)benzophenone; LogP: ~3.2-3.5 |
| Quantified Difference | ΔLogP ≈ 0.7-1.0 units |
| Conditions | Calculated value (XLogP3-AA) ; Predicted LogP values |
Why This Matters
A LogP difference of this magnitude is significant in drug discovery, as it directly impacts membrane permeability, solubility, and non-specific binding, guiding the selection of compounds with optimal pharmacokinetic profiles [1].
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
